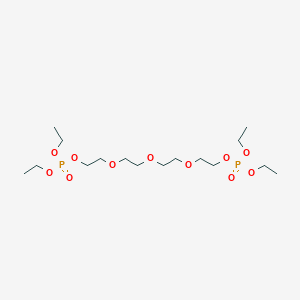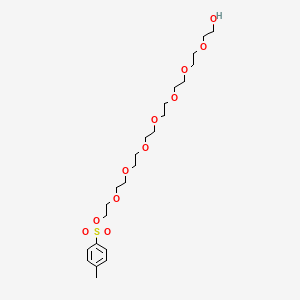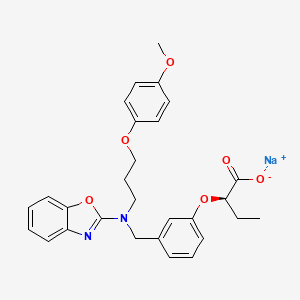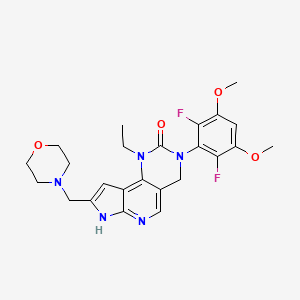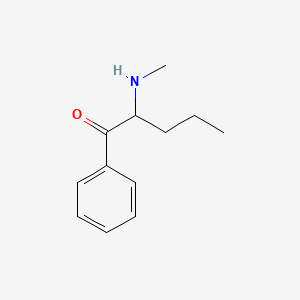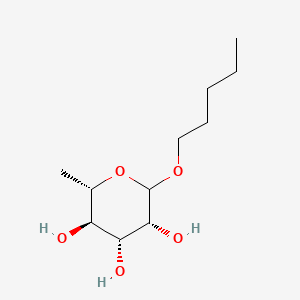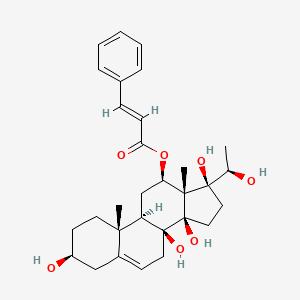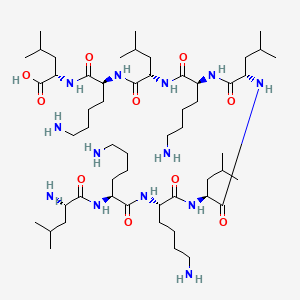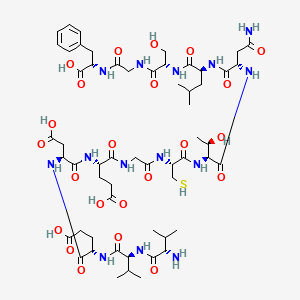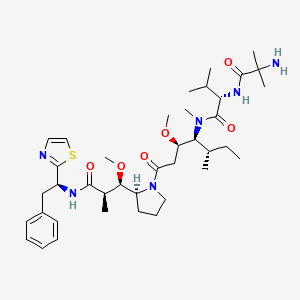
PF-06380101
Descripción general
Descripción
PF-06380101 is a proprietary microtubule inhibitor (MTI).
Aplicaciones Científicas De Investigación
Aplicación en Terapia Basada en Conjugados de Anticuerpo-Fármaco
PF-06380101 se utiliza como un potente agente antimitótico en la composición de RN765C, un conjugado de anticuerpo-fármaco (ADC) utilizado para el tratamiento del cáncer de cabeza y cuello {svg_1}. El ADC está diseñado para unirse solo transitoriamente a su objetivo en el tejido normal donde la densidad de EGFR es baja en comparación con las células tumorales que sobreexpresan EGFR, minimizando los posibles efectos secundarios {svg_2}.
Aplicación en Conjugado de Anticuerpo-Fármaco Trop-2
Aur0101 se utiliza como carga útil en RN927C, un ADC Trop-2 específico del sitio, que ha mostrado una robusta citotoxicidad in vitro en un panel de líneas celulares tumorales que expresan Trop-2 {svg_3}. Sin embargo, el ensayo clínico de RN927C se terminó antes de tiempo debido a la toxicidad excesiva {svg_4}.
3. Aplicación en el Desarrollo de PYX-201 Aur0101 es la carga útil conjugada al ADC en investigación PYX-201. Se desarrolló y validó completamente un método LC-MS/MS sensible y rápido para determinar la presencia de la carga útil libre Aur0101 de PYX-201 en plasma humano, para evaluar la seguridad y eficacia del fármaco {svg_5}.
Aplicación en ADC Dirigido al Estroma
Auristatin 0101 se utiliza como carga útil en PYX-201, un ADC dirigido al estroma compuesto por un anticuerpo anti-EDB+FN. Este ADC demuestra una fuerte eficacia antitumoral en múltiples indicaciones de cáncer humano en modelos de tumores PDX preclínicos {svg_6}.
5. Aplicación en el Tratamiento de Tumores Sólidos PF-06647020 (cofetuzumab pelidotin) es un ADC humanizado, anti-PTK7, diseñado para administrar una carga útil inhibidora de microtúbulos de auristatina (Aur0101) en las células diana. Se demostró que induce una regresión tumoral prolongada en modelos preclínicos de xenotrasplantes tumorales derivados de pacientes {svg_7}.
6. Aplicación en el Tratamiento de Tumores Sólidos Avanzados o Metástasicos Se llevó a cabo un estudio de fase 1 de búsqueda de dosis de PF-06664178, un ADC que se dirige a Trop-2 para la administración selectiva de la carga útil citotóxica Aur0101. El objetivo principal fue determinar la dosis máxima tolerada y la dosis recomendada para la fase 2 {svg_8}.
Mecanismo De Acción
Target of Action
PF-06380101 primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
As a microtubule inhibitor , this compound binds to tubulin, the building block of microtubules, and inhibits its polymerization . This disrupts the formation and function of the mitotic spindle, an essential apparatus for chromosome segregation during cell division . The disruption of the mitotic spindle leads to cell cycle arrest at the mitosis phase, preventing the cell from dividing .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle , specifically the mitosis phase . By inhibiting microtubule formation, this compound prevents the completion of mitosis, leading to cell cycle arrest . This arrest triggers apoptosis, or programmed cell death, resulting in the reduction of tumor cell proliferation .
Pharmacokinetics
This compound exhibits differential Absorption, Distribution, Metabolism, and Excretion (ADME) properties compared to other synthetic auristatin analogues . After intravenous administration, this compound exhibits a mean systemic clearance rate and a volume of distribution, resulting in a terminal elimination half-life of approximately 6 hours . It preferentially distributes into human plasma relative to whole blood and is identified as a P-glycoprotein (P-gp) substrate .
Result of Action
The result of this compound’s action is the induction of apoptosis in tumor cells . By disrupting the cell cycle, this compound causes tumor cells to undergo programmed cell death, reducing tumor cell proliferation . This leads to a decrease in tumor size and potentially to the elimination of the tumor .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of drug efflux pumps like P-glycoprotein (P-gp) can affect the intracellular concentration of the drug . Additionally, factors such as pH and the presence of certain enzymes can influence the stability and activity of the drug .
Propiedades
IUPAC Name |
(2S)-2-[(2-amino-2-methylpropanoyl)amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62N6O6S/c1-11-25(4)33(44(8)37(48)32(24(2)3)43-38(49)39(6,7)40)30(50-9)23-31(46)45-20-15-18-29(45)34(51-10)26(5)35(47)42-28(36-41-19-21-52-36)22-27-16-13-12-14-17-27/h12-14,16-17,19,21,24-26,28-30,32-34H,11,15,18,20,22-23,40H2,1-10H3,(H,42,47)(H,43,49)/t25-,26+,28-,29-,30+,32-,33-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAFNSMAIAVCHE-BZLYQNAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1436391-86-4 | |
| Record name | PF-06380101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436391864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06380101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8020AX34E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




